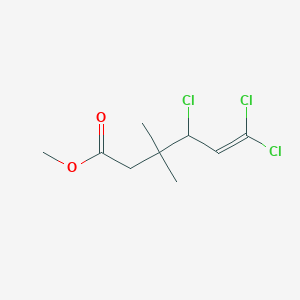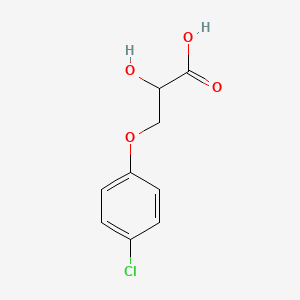
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid
Übersicht
Beschreibung
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid, also known as chloroxylenol, is an organic compound with a wide range of applications in both pharmaceutical and industrial settings. It is a phenol derivative of the aromatic organic compound phenol, and is a white to pale yellow crystalline solid with a molecular weight of 212.56 g/mol. Chloroxylenol is used in the synthesis of various drugs and pharmaceuticals, as well as in the production of pesticides and other industrial compounds. It is also used as a preservative in a variety of products, including cosmetics, cleaning agents, and medical supplies.
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Compounds
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid plays a significant role in the synthesis of enantiomerically pure compounds. For instance, the oxidation of (R)-3-chloropropane-1,2-diol to (R)-3-chloro-2-hydroxypropanoic acid, followed by reaction with sodium phenoxide, results in various enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids. These compounds are intermediate products in synthesizing nonracemic 4-aminochroman-3-ols (Bredikhina, Pashagin, Kurenkov, & Bredikhin, 2014).
Production of 3-Hydroxypropanoic Acid
3-Hydroxypropanoic acid (3-HP), derived from 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid, is a valuable platform chemical. It is used in industrial production of chemicals like acrylic acid and its derivatives. In polymerized form, 3-HP is useful in bioplastic production. Various microbes, including Escherichia coli and Saccharomyces cerevisiae, possess pathways for producing 3-HP, and advancements in metabolic engineering have led to more efficient bio-production methods (Jers, Kalantari, Garg, & Mijakovic, 2019).
Eco-Sustainable Processes
Eco-sustainable processes involving 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid are significant for the production of 3-Hydroxypropionic acid (3-HP). 3-HP is a potential building block for organic synthesis and high-performance polymers. Catalytic chemical methods show potential for eco-friendly production of 3-HP (Pina, Falletta, & Rossi, 2011).
Oxidative Degradation of Organic Pollutants
The substance is used in the oxidative degradation of aqueous organic pollutants. For example, 4-chlorophenol (4-CP) degradation can be achieved using a Fenton-like oxidation process initiated by the reaction between aquo-complex of Cr(III) and H2O2, generating hydroxyl radicals. This showcases the potential of 3-(4-Chlorophenoxy)-2-hydroxypropanoic acid in environmental remediation technologies (Bokare & Choi, 2011).
Eigenschaften
IUPAC Name |
3-(4-chlorophenoxy)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNAIYBUUSJFKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(C(=O)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275960 | |
| Record name | 3-(4-chlorophenoxy)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-2-hydroxypropanoic acid | |
CAS RN |
7698-98-8, 39657-09-5 | |
| Record name | p-Chlorophenoxylactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC518713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-chlorophenoxy)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROPHENOXY)LACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0416BZS7QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

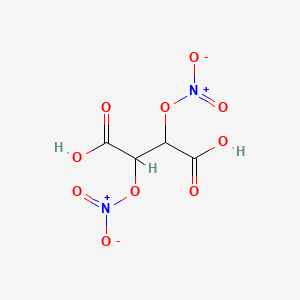
![5-(2,2-dibromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3061180.png)


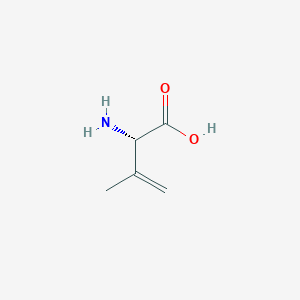
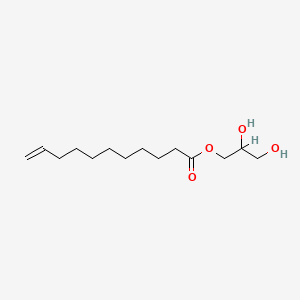
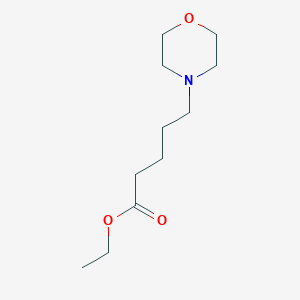

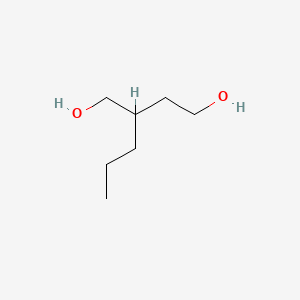
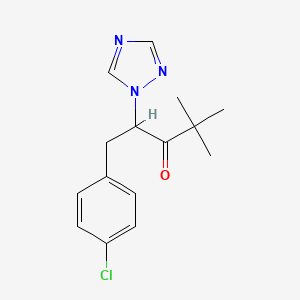
![7,7-Dichlorobicyclo[3.2.0]hept-3-en-6-one](/img/structure/B3061194.png)
